4-oxo-6-[(pyrimidin-2-ylsulfanyl)methyl]-4H-pyran-3-yl 2-ethoxybenzoate
Description
Properties
IUPAC Name |
[4-oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] 2-ethoxybenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O5S/c1-2-24-16-7-4-3-6-14(16)18(23)26-17-11-25-13(10-15(17)22)12-27-19-20-8-5-9-21-19/h3-11H,2,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFCFDODDJWULJS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)OC2=COC(=CC2=O)CSC3=NC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-oxo-6-[(pyrimidin-2-ylsulfanyl)methyl]-4H-pyran-3-yl 2-ethoxybenzoate typically involves multi-step organic reactions. One common method includes the condensation of a pyrimidine derivative with a pyran ring precursor, followed by the introduction of the ethoxybenzoate group through esterification reactions. The reaction conditions often require the use of catalysts, such as acids or bases, and may involve heating under reflux to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations, which are crucial for optimizing the synthesis process.
Chemical Reactions Analysis
Types of Reactions
4-oxo-6-[(pyrimidin-2-ylsulfanyl)methyl]-4H-pyran-3-yl 2-ethoxybenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and sometimes inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, such as halides, amines, or alkyl groups.
Scientific Research Applications
Chemistry: The compound serves as a versatile intermediate in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology: Its unique structure allows for interactions with biological macromolecules, making it a candidate for studying enzyme inhibition and receptor binding.
Medicine: Preliminary studies suggest potential therapeutic applications, including antimicrobial and anticancer activities, due to its ability to interfere with specific biological pathways.
Industry: The compound’s reactivity and stability make it useful in the development of new materials, such as polymers and coatings.
Mechanism of Action
The mechanism by which 4-oxo-6-[(pyrimidin-2-ylsulfanyl)methyl]-4H-pyran-3-yl 2-ethoxybenzoate exerts its effects is primarily through its interaction with molecular targets, such as enzymes or receptors. The pyrimidine moiety can mimic natural substrates or inhibitors, allowing the compound to bind to active sites and modulate biological activity. The sulfur atom in the pyrimidine ring may also play a role in redox reactions, influencing cellular oxidative stress pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 4-oxo-6-[(pyrimidin-2-ylsulfanyl)methyl]-4H-pyran-3-yl 2-ethoxybenzoate with structurally related compounds, focusing on molecular features, physicochemical properties, and commercial availability:
Structural and Functional Insights
- Pyrimidine vs.
- Ester Group Variations : The 2-ethoxybenzoate group in the target compound provides moderate hydrophobicity compared to the more polar 3,4-diethoxybenzoate in . The phenylacetate group in lacks ether oxygen atoms, increasing lipophilicity but reducing hydrogen-bonding capacity.
- Molecular Weight Trends : The target compound (398.42 g/mol) falls between the lighter phenylacetate analog (354.38 g/mol) and the heavier diethoxy-substituted derivative (442.50 g/mol), suggesting a balance between solubility and bioavailability.
Biological Activity
The compound 4-oxo-6-[(pyrimidin-2-ylsulfanyl)methyl]-4H-pyran-3-yl 2-ethoxybenzoate is a complex organic molecule that has garnered interest in medicinal chemistry due to its unique structural features. Its potential biological activities are attributed to the presence of functional groups and heterocyclic components that may interact with various biological targets.
Chemical Structure and Properties
This compound features a pyran ring fused with a pyrimidine moiety, characterized by a sulfur atom linked to a pyrimidine group. The molecular formula is with a molecular weight of approximately 358.40 g/mol.
The biological activity of this compound is hypothesized to arise from its interaction with specific molecular targets, such as enzymes and receptors. The pyrimidine component may interact with nucleic acids, while the pyran ring could facilitate binding to proteins involved in various signaling pathways.
Antimicrobial Activity
Preliminary studies indicate that compounds similar to 4-oxo-6-[(pyrimidin-2-ylsulfanyl)methyl]-4H-pyran exhibit significant antimicrobial properties. For instance, related compounds have shown activity against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli .
| Compound | Activity Type | Target Organisms |
|---|---|---|
| 4-oxo derivatives | Antibacterial | S. aureus, E. coli |
| Thienopyrimidinone derivatives | Antimycobacterial | M. tuberculosis, M. avium |
Cardiovascular Effects
Research has identified the compound as a functional antagonist of the apelin receptor (APJ), which plays a crucial role in cardiovascular homeostasis. This interaction suggests potential therapeutic applications in treating cardiovascular diseases .
Case Studies
- Antimicrobial Evaluation : In vitro studies have demonstrated that derivatives of this compound possess significant antibacterial and antimycobacterial activity. The minimum inhibitory concentration (MIC) for potent compounds was established, indicating their effectiveness at low concentrations .
- Cardiovascular Research : A study focused on the apelin/APJ system revealed that 4-oxo-6-[(pyrimidin-2-ylsulfanyl)methyl]-4H-pyran derivatives exhibited selective antagonistic effects on APJ, highlighting their potential in cardiovascular therapeutics .
Q & A
Basic: What are the standard synthetic protocols for preparing this compound, and what reaction conditions are critical for high yield?
The synthesis typically involves multi-step reactions, starting with pyran derivatives and pyrimidine sulfanyl precursors. Key steps include:
- Sulfanyl linkage formation : Reaction between a pyran-derived intermediate (e.g., 4-oxo-4H-pyran) and a pyrimidine sulfanyl precursor under basic conditions. Catalysts like triethylamine may facilitate nucleophilic substitution .
- Esterification : Coupling the intermediate with a 2-ethoxybenzoate group using carbodiimide coupling agents (e.g., DCC) in anhydrous solvents like dichloromethane .
- Optimized conditions : Temperature (60–80°C), inert atmosphere (N₂/Ar), and solvent choice (ethanol or DMF) significantly impact yield and purity .
Basic: What analytical techniques are recommended for characterizing this compound’s purity and structure?
- Spectroscopic methods : ¹H/¹³C NMR to confirm functional groups (e.g., pyran carbonyl at ~170 ppm, pyrimidine protons at 6.5–8.5 ppm) .
- Mass spectrometry (HRMS) : To verify molecular weight (e.g., [M+H]⁺ ion matching C₂₁H₁₉N₂O₅S) .
- Chromatography : HPLC with UV detection (λ = 254 nm) to assess purity (>95%) .
Advanced: How can reaction parameters be optimized to address low yields in the sulfanyl-methyl linkage step?
- Catalyst screening : Test palladium or copper catalysts to enhance coupling efficiency, as seen in analogous thiazolo-pyrimidine syntheses .
- Solvent effects : Compare polar aprotic solvents (DMF, DMSO) versus ethers (THF) to improve solubility of intermediates .
- Kinetic studies : Use in-situ FTIR or LC-MS to monitor reaction progress and identify byproducts (e.g., sulfoxide formation due to over-oxidation) .
Advanced: What methodologies are used to evaluate this compound’s potential as an enzyme inhibitor?
- In vitro assays : Measure IC₅₀ values against target enzymes (e.g., kinases, proteases) using fluorescence-based substrates .
- Docking simulations : Perform molecular docking (AutoDock Vina) to predict binding interactions with active sites, leveraging the pyrimidine and benzoate moieties’ electron-rich regions .
- Selectivity profiling : Screen against a panel of related enzymes to identify off-target effects .
Advanced: How can researchers resolve contradictions in reported biological activity data across studies?
- Standardize assays : Use consistent cell lines (e.g., HEK293 for cytotoxicity) and control for solvent effects (DMSO vs. ethanol) .
- Metabolic stability tests : Evaluate compound degradation in liver microsomes to clarify discrepancies in potency .
- Batch analysis : Compare purity and stereochemistry (via chiral HPLC) of samples used in conflicting studies .
Advanced: What mechanistic insights exist for this compound’s interaction with biological targets?
- Kinetic studies : Use surface plasmon resonance (SPR) to determine binding kinetics (kₐₙ, kₒff) for receptor-ligand interactions .
- Isotopic labeling : Incorporate ³H or ¹⁴C labels to track metabolic pathways and identify active metabolites .
- Computational modeling : Density Functional Theory (DFT) calculations to map electron distribution in the pyrimidine ring, predicting nucleophilic attack sites .
Advanced: How can structure-activity relationships (SAR) guide the design of derivatives with enhanced bioactivity?
- Substituent variation : Replace the 2-ethoxy group with electron-withdrawing (e.g., -F) or donating (-OCH₃) groups to modulate electron density .
- Scaffold hopping : Substitute the pyran ring with thiophene or chromone systems to improve solubility or binding affinity .
- Fragment-based design : Use X-ray crystallography (as in ) to identify critical hydrogen-bonding interactions for lead optimization .
Advanced: What factors influence the compound’s stability during storage and in biological matrices?
- Photodegradation : Store in amber vials under N₂ to prevent light- or oxygen-induced decomposition of the sulfanyl group .
- pH sensitivity : Test stability in buffers (pH 4–9) to identify optimal conditions for in vivo studies .
- Lyophilization : Assess freeze-dried formulations to enhance shelf-life compared to liquid stocks .
Advanced: How can regioselectivity challenges in modifying the pyrimidine ring be addressed?
- Directed ortho-metalation : Use bulky directing groups (e.g., -SiMe₃) to control substitution sites during functionalization .
- Protecting groups : Temporarily block reactive sites (e.g., pyran carbonyl) with tert-butyldimethylsilyl (TBS) groups .
- Cross-coupling : Apply Suzuki-Miyaura reactions with aryl boronic acids to introduce substituents at specific positions .
Advanced: What experimental designs are suitable for assessing environmental fate and ecotoxicity?
- Biodegradation assays : Use OECD 301 guidelines to measure degradation rates in aqueous systems .
- Ecotoxicology : Test acute toxicity in Daphnia magna and algae to establish EC₅₀ values .
- Adsorption studies : Evaluate soil sorption coefficients (Kd) using batch equilibrium methods .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
